molecular formula C11H17NOS B1487735 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline CAS No. 28288-33-7

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline

Cat. No.: B1487735
CAS No.: 28288-33-7
M. Wt: 211.33 g/mol
InChI Key: ULALEJRMTPYQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is an organic compound with the molecular formula C11H17NOS. It is a derivative of aniline, where the aniline group is substituted with a 2-methylpropane-2-sulfinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline typically involves the reaction of aniline with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and reaction time are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted anilines or other derivatives.

Scientific Research Applications

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chiral amines and other complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.

  • Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline exerts its effects depends on the specific application. In general, the compound may interact with molecular targets and pathways involved in chemical reactions, biological processes, or industrial applications. The exact mechanism of action would need to be determined based on the specific context in which the compound is used.

Comparison with Similar Compounds

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is similar to other aniline derivatives and sulfinyl compounds. Some similar compounds include:

  • Aniline: The parent compound of this compound, used in various chemical and industrial applications.

  • Sulfinyl Compounds: Other sulfinyl derivatives, such as tert-butanesulfinamide, which are used in asymmetric synthesis and chiral auxiliary applications.

Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications

Properties

IUPAC Name

3-(tert-butylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-11(2,3)14(13)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULALEJRMTPYQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline
Reactant of Route 3
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline
Reactant of Route 5
Reactant of Route 5
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline
Reactant of Route 6
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.